Welcome to the BenchChem Online Store!
molecular formula C12H20NO3P B8386949 Dipropan-2-yl(3-aminophenyl)phosphonate

Dipropan-2-yl(3-aminophenyl)phosphonate

Cat. No. B8386949
M. Wt: 257.27 g/mol
InChI Key: QNVNIPSCYNQOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08399433B2

Procedure details

Prepared according to the procedure described for dipropan-2-yl(4-aminophenyl)phosphonate using dipropan-2-yl(3-nitrophenyl)phosphonate. Yield: 45%. 1H-NMR (DMSO-d6, 400 MHz): δ=1.15 (d, J=6.4 Hz, 6H), 1.24 (d, J=6.4 Hz, 6H), 4.45-4.50 (m, 2H), 5.35 (s, br, 2H), 6.70-6.77 (m, 2H), 6.58 (d, J=8.0 Hz, 1H), 7.10-7.25 (m, 1H). MS: m/z 257.97 [MH+].
Name
dipropan-2-yl(4-aminophenyl)phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(OP(C1C=CC(N)=CC=1)(=O)OC(C)C)C.[CH3:18][CH:19]([O:21][P:22]([C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([N+:34]([O-])=O)[CH:29]=1)(=[O:27])[O:23][CH:24]([CH3:26])[CH3:25])[CH3:20]>>[CH3:26][CH:24]([O:23][P:22]([C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([NH2:34])[CH:29]=1)(=[O:27])[O:21][CH:19]([CH3:18])[CH3:20])[CH3:25]

Inputs

Step One
Name
dipropan-2-yl(4-aminophenyl)phosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)OP(OC(C)C)(=O)C1=CC=C(C=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)OP(OC(C)C)(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
CC(C)OP(OC(C)C)(=O)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.